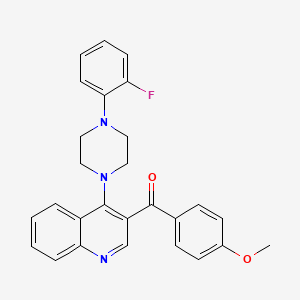

(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

Description

(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone: is a complex organic compound that features a quinoline core, a piperazine ring, and a methoxyphenyl group

Propriétés

IUPAC Name |

[4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)27(32)22-18-29-24-8-4-2-6-21(24)26(22)31-16-14-30(15-17-31)25-9-5-3-7-23(25)28/h2-13,18H,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKHBWVGIUFRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions.

Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.

Medicine: The primary interest in this compound lies in its potential as a pharmaceutical agent. It has been investigated for its activity against neurological and psychiatric disorders, such as depression and anxiety.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, such as serotonin or dopamine receptors, where the compound can act as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- (4-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

- (4-(4-(2-Bromophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone may exhibit unique pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a distinct candidate for further research and development.

Activité Biologique

The compound (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone , a complex organic molecule, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core, a piperazine ring, and a methoxyphenyl group. Its molecular formula is with a molecular weight of 457.49 g/mol. The presence of the fluorine atom in the structure may influence its lipophilicity and binding affinity to biological targets, distinguishing it from analogs with other halogen substitutions.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

The compound has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , specifically showing more selectivity towards ENT2 than ENT1. The inhibition of ENTs is significant as these transporters are crucial for nucleoside uptake and play roles in various physiological processes.

- IC50 Values : The IC50 value for this compound regarding ENT inhibition has not been explicitly detailed in the current literature but is expected to be in the low micromolar range based on related compounds.

Molecular Mechanism

At the molecular level, the compound binds to ENTs, leading to their inhibition. This interaction suggests potential implications in nucleotide synthesis pathways and cellular metabolism.

Cellular Effects

The primary cellular effects of this compound relate to its inhibitory action on ENTs, which may affect cellular proliferation and survival by altering nucleotide availability.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights differences in biological activity based on halogen substitution:

| Compound Name | Halogen Substitution | Selectivity | IC50 (μM) |

|---|---|---|---|

| Fluorine Analog | Fluorine | ENT2 > ENT1 | TBD |

| Chlorine Analog | Chlorine | TBD | TBD |

| Bromine Analog | Bromine | TBD | TBD |

The fluorine substitution is hypothesized to enhance metabolic stability and binding affinity compared to chlorine or bromine analogs.

Case Studies and Research Findings

Recent studies have investigated related piperazine derivatives for their inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. For instance, a competitive inhibitor derived from a similar framework demonstrated an IC50 value of 0.18 μM against TYR, significantly more potent than standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Docking Studies

Docking analyses have provided insights into the binding modes of these compounds within the active sites of target enzymes like TYR. These studies suggest that modifications at specific positions can dramatically influence inhibitory potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.